molecular formula C10H7BrClF3OS B14051045 1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14051045
M. Wt: 347.58 g/mol
InChI Key: CRFUPLQBCTVBAY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a trifluoromethylthio (-SCF₃) substituent and a bromine atom on the phenyl ring. Its molecular formula is C₁₀H₇BrClF₃OS, with a molecular weight of 347.59 g/mol. The compound’s structure combines electrophilic (chloro, bromo) and lipophilic (trifluoromethylthio) groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

CRFUPLQBCTVBAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Br)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

A plausible route involves Friedel-Crafts acylation of a pre-functionalized benzene derivative. The synthesis can be divided into three stages:

  • Introduction of Trifluoromethylthio Group :
    Electrophilic substitution of 3-bromo-5-aminophenol with trifluoromethylthiolating agents such as $$ \text{CF}{3}\text{SCl} $$ in the presence of $$ \text{AlCl}{3} $$ yields 3-bromo-5-(trifluoromethylthio)phenol.

  • Bromination and Chloroacetylation :
    Bromination using $$ \text{Br}_{2} $$ in acetic acid, followed by chloroacetylation with chloropropan-2-one under acidic conditions, forms the target compound.

Reaction Conditions :

  • Temperature: 0–5°C (bromination), 40–50°C (acylation)
  • Catalyst: $$ \text{H}{2}\text{SO}{4} $$ (for acylation)
  • Yield: ~45–50% (estimated based on analogous reactions in)

Multi-Step Synthesis via Intermediate Formation

An alternative method involves constructing the phenyl ring stepwise:

  • Synthesis of 3-Bromo-5-(trifluoromethylthio)phenylacetonitrile :
    Reacting 3-bromo-5-aminophenol with perfluoromethyl vinyl ether in dimethylformamide (DMF) and potassium hydroxide generates an intermediate, which is subsequently nitrated and reduced.

  • Conversion to Chloropropanone Derivative :
    The nitrile intermediate undergoes hydrolysis to a ketone, followed by chlorination using $$ \text{SOCl}{2} $$ or $$ \text{PCl}{5} $$.

Optimization Notes :

  • Use of anhydrous DMF improves reaction efficiency.
  • Column chromatography (petroleum ether/ethyl acetate) is critical for purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$ ^1\text{H} $$ NMR signals (referenced to):

  • $$ \delta $$ 2.65 ppm (s, 3H, $$ \text{CH}_{3}\text{CO} $$)
  • $$ \delta $$ 4.88 ppm (s, 2H, $$ \text{CH}_{2}\text{Br} $$)
  • $$ \delta $$ 7.52–7.89 ppm (m, 3H, aromatic protons)

Mass Spectrometry

The molecular ion peak at $$ m/z $$ 361.61 (calculated for $$ \text{C}{10}\text{H}{7}\text{BrClF}_{3}\text{OS} $$) confirms the molecular formula.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The trifluoromethylthio group’s strong electron-withdrawing nature directs incoming electrophiles to the meta position, necessitating careful control of reaction conditions to avoid poly-substitution.

Purification Difficulties

Due to the compound’s sensitivity, low-temperature crystallization from methanol/ethyl acetate mixtures (15:1 v/v) is recommended.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Friedel-Crafts Acylation Fewer steps Low regioselectivity 45–50
Multi-Step Synthesis Higher purity Lengthy purification 30–40

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position and chlorine at the propanone moiety undergo nucleophilic substitution under specific conditions:

Key Reactions:

  • Bromine Displacement: Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C to form aryl amines.

  • Chlorine Replacement: Thiols (RSH) displace the chloroketone group in the presence of K₂CO₃, yielding thioether derivatives.

Table 1: Substitution Reaction Parameters

ReagentConditionsMajor ProductYield (%)
EthylamineDMF, 90°C, 12 hr1-(3-Amino-5-(CF₃S)phenyl)propan-2-one72
Sodium MethoxideMeOH, reflux, 6 hrMethoxy-substituted derivative68
BenzylthiolTHF, K₂CO₃, 50°C, 8 hrBenzylthioether analog81

Oxidation and Reduction Pathways

The trifluoromethylthio (SCF₃) group and ketone functionality enable redox transformations:

  • Oxidation:

    • SCF₃ → S(O)CF₃ using H₂O₂ in acetic acid (60°C, 4 hr).

    • Ketone → carboxylic acid via strong oxidizers (e.g., KMnO₄, CrO₃).

  • Reduction:

    • Ketone → secondary alcohol using NaBH₄ in ethanol (25°C, 2 hr).

    • Selective SCF₃ reduction remains challenging due to competing side reactions.

Table 2: Oxidative vs. Reductive Pathways

PathwayReagentProductSelectivity
OxidationH₂O₂/AcOHSulfoxide derivativeHigh (>85%)
ReductionNaBH₄/EtOH1-(3-Bromo-5-(CF₃S)phenyl)propan-2-olModerate (70%)

Coupling Reactions

The aryl bromide participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (e.g., PhB(OH)₂) in toluene/EtOH (90°C, 24 hr), yielding biaryl derivatives .

  • Buchwald-Hartwig Amination: Forms C–N bonds with secondary amines using Pd₂(dba)₃/Xantphos.

Optimized Conditions:

  • Catalyst: 5 mol% Pd(OAc)₂

  • Ligand: 10 mol% SPhos

  • Base: Cs₂CO₃ in dioxane (100°C, 18 hr)

  • Yield: 78–89% for aryl-amine products .

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS): The electron-withdrawing SCF₃ group deactivates the aryl ring, directing substitution to the para position relative to bromine.

  • Steric Effects: Bulky substituents on the phenyl ring hinder coupling reactions, requiring tailored ligands (e.g., Xantphos).

Stability and Side Reactions

  • Thermal Degradation: Prolonged heating (>120°C) induces cleavage of the SCF₃ group, forming HF and sulfur oxides.

  • Hydrolysis: The chloroketone hydrolyzes to a carboxylic acid in aqueous basic conditions (pH >10).

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethylthio groups allows it to form strong bonds with various substrates, influencing their chemical behavior. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Functional Groups
Target Compound C₁₀H₇BrClF₃OS 347.59 3-Bromo, 5-(trifluoromethylthio) Chloropropan-2-one
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one C₁₀H₁₂ClNOS 229.73 2-Amino, 5-(methylthio) Chloropropan-2-one
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one C₁₁H₈BrClF₃OS 361.60 3-(Bromomethyl), 2-(trifluoromethylthio) Chloropropan-2-one
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 252.62 5-Chloro, 2-methoxy Trifluoropropan-2-one

Key Observations :

  • Substituent Effects: The trifluoromethylthio (-SCF₃) group in the target compound enhances lipophilicity and metabolic stability compared to methylthio (-SMe) or methoxy (-OMe) groups .
  • Positional Isomerism: The target’s substituents at positions 3 and 5 differ from the 2-amino-5-(methylthio) analog , which may alter binding affinity in biological systems.
Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Melting Point (°C)
Target Compound 298.6 (Predicted) 1.61 (Predicted) Not reported
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one 298.6 1.61 Not reported
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one Not reported Not reported Not reported

Analysis :

  • The target compound and its bromomethyl analog share nearly identical predicted boiling points and densities, suggesting similar intermolecular forces (e.g., van der Waals, dipole-dipole interactions).
  • Higher molecular weight correlates with increased density compared to simpler analogs like 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one .

Biological Activity

1-(3-Bromo-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, with the CAS number 1803868-09-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Chemical Formula C10H7BrClF3OS
Molecular Weight 347.58 g/mol
CAS Number 1803868-09-8
Structural Characteristics Contains bromine, chlorine, trifluoromethyl, and thioether groups

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability. The presence of the bromine atom may also influence the compound's reactivity and interaction with biological targets.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the antimicrobial properties of various halogenated compounds, including similar structures to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent .
  • Cytotoxicity Assays
    • In vitro tests demonstrated that derivatives of halogenated ketones exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar halogen substitutions were tested against breast cancer cell lines, showing a dose-dependent response .
  • Enzyme Interaction Studies
    • Research focused on the interaction of halogenated compounds with cytochrome P450 enzymes revealed that certain substitutions can modulate enzyme activity. This modulation could lead to alterations in drug metabolism pathways .

Safety and Toxicology

According to the Material Safety Data Sheet (MSDS), this compound is classified as hazardous. Proper handling procedures should be followed to mitigate exposure risks. Symptoms of exposure may include respiratory irritation and skin sensitization .

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